molecular formula C22H25ClN2O2 B5726574 1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B5726574
M. Wt: 384.9 g/mol
InChI Key: GQJVFQXVJQGQBM-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a chlorobenzoyl group and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the piperidine ring using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Trimethylphenyl Group: The final step involves the coupling of the piperidine derivative with 2,4,6-trimethylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the trimethyl groups on the phenyl ring.

    1-(4-methylbenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide: Substitutes the chlorine atom with a methyl group.

Uniqueness

1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is unique due to the specific combination of substituents on the piperidine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c1-14-12-15(2)20(16(3)13-14)24-21(26)17-8-10-25(11-9-17)22(27)18-4-6-19(23)7-5-18/h4-7,12-13,17H,8-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVFQXVJQGQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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